5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, an oxadiazole ring, and a fluorophenyl group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that many compounds interact with their targets by binding to them, which can lead to changes in the target’s function
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
It’s known that many compounds can have a wide range of effects at the molecular and cellular level, depending on their targets and the pathways they affect
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole. These factors can include temperature, pH, the presence of other molecules, and more. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides and nitriles under specific conditions. For instance, the reaction of 2-fluorobenzonitrile with hydrazine hydrate can form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde: Shares the fluorophenyl group but differs in the core structure
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Contains a fluorophenyl group and an indole ring.
(5S)-2-{[(1S)-1-(2-fluorophenyl)ethyl]amino}-5-methyl-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one: Similar in having a fluorophenyl group but with a different heterocyclic core.
Uniqueness
What sets 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole apart is its unique combination of a triazole and oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-10-6-5-9-13(14)18)17-19-16(21-24-17)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMBBCWIWLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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